molecular formula C14H8F3N3O2 B6164914 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole CAS No. 263022-19-1

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole

Cat. No.: B6164914
CAS No.: 263022-19-1
M. Wt: 307.23 g/mol
InChI Key: ZILAHOIXWWLNLV-UHFFFAOYSA-N
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Description

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 3rd position of the phenyl ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole typically involves the reaction of 2-amino-3-nitrobenzoic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 6-amino-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole: Lacks the nitro group, resulting in different biological activities.

    6-nitro-2-phenyl-1H-1,3-benzodiazole: Lacks the trifluoromethyl group, affecting its chemical reactivity and applications.

Uniqueness

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

263022-19-1

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-18-11-5-4-10(20(21)22)7-12(11)19-13/h1-7H,(H,18,19)

InChI Key

ZILAHOIXWWLNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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